molecular formula C16H13FN4O3 B2908097 3-(4-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-22-9

3-(4-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Numéro de catalogue: B2908097
Numéro CAS: 899997-22-9
Poids moléculaire: 328.303
Clé InChI: HIHHXYJSCHDQBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine-derived heterocyclic compound featuring an oxazolo[2,3-f]purine core. Key structural attributes include:

  • Substituents: A 4-fluorobenzyl group at the N3 position and methyl groups at the 1- and 7-positions of the purine scaffold.
  • Core structure: The oxazolo ring (oxygen-containing five-membered heterocycle fused to the purine system) distinguishes it from imidazo- or pyrido-purine analogs.
  • Potential targets: Based on adenosine receptor (AR) pharmacology (A₁, A₂A, A₂B, A₃), fluorinated benzyl groups are known to modulate receptor selectivity and binding affinity, particularly for A₃ ARs .

Propriétés

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c1-9-7-20-12-13(18-15(20)24-9)19(2)16(23)21(14(12)22)8-10-3-5-11(17)6-4-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHHXYJSCHDQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS: 118888-53-2)

  • Key differences: N3 substitution: Lacks the 4-fluorobenzyl group; instead, it has a phenyl group at the 7-position.
Feature Target Compound 1-Methyl-7-phenyl Analogue
N3 Substituent 4-Fluorobenzyl None (phenyl at 7-position)
1-Position Methyl Methyl
7-Position Methyl Phenyl
Fluorine Presence Yes (benzyl) No
Potential Receptor Target A₃ AR (hypothesized) Unknown

Pyrido[1,2-e]Purine-2,4-Dione Derivatives

3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (CAS: 1842362-44-0)

  • Key differences :
    • Core structure : Pyrido ring (nitrogen-containing) vs. oxazolo ring (oxygen-containing).
    • Substituent position : Fluorophenyl at N3 vs. fluorobenzyl in the target compound.
  • Biological insights :
    • Pyrido derivatives exhibit fluorescence properties (λem ~500 nm), suggesting utility in imaging .
    • The benzyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to phenyl-substituted analogs .

Imidazo[2,1-f]Purine-Dione Derivatives

3-(4-Fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

  • Key differences :
    • Core heteroatoms : Imidazo (two nitrogens) vs. oxazolo (oxygen and nitrogen).
    • Substituents : Additional 1-phenylethyl group at the 8-position.
  • The bulky 1-phenylethyl group could sterically hinder binding to ARs compared to the target compound .

Xanthine-Based MAO-B Inhibitors

9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

  • Key differences :
    • Scaffold : Tetrahydropyrimido-purine vs. oxazolo-purine.
    • Substituents : 2-Chloro-6-fluorobenzyl vs. 4-fluorobenzyl.
  • Activity : Designed as a dual-target MAO-B inhibitor for neurodegenerative diseases. The chloro-fluorobenzyl group may enhance metabolic stability but reduce AR selectivity compared to the target compound .

Structure-Activity Relationship (SAR) Insights

  • N3 Substitution: Fluorinated benzyl groups (e.g., 4-fluorobenzyl) enhance binding to adenosine receptors, particularly A₃, due to electron-withdrawing effects and π-π stacking . Benzyl vs. phenyl: Benzyl groups improve lipophilicity, correlating with better CNS penetration .
  • Core Heteroatoms :
    • Oxazolo (oxygen) vs. imidazo (nitrogen): Oxygen may reduce basicity, altering pharmacokinetic profiles .
  • Methyl Groups :
    • Methylation at 1- and 7-positions likely reduces metabolic degradation compared to unmethylated analogs .

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound Pyrido Derivative Imidazo Derivative
LogP (Predicted) ~2.8 ~2.5 ~3.2
Molecular Weight 343.33 g/mol 311.09 g/mol 447.47 g/mol
H-Bond Acceptors 5 6 6
H-Bond Donors 0 1 0
Aqueous Solubility Moderate High Low

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.